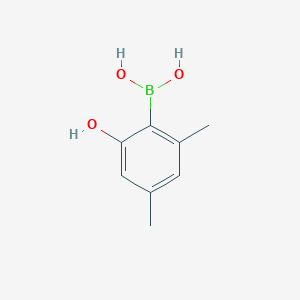

(2-Hydroxy-4,6-dimethylphenyl)boronic acid

Description

(2-Hydroxy-4,6-dimethylphenyl)boronic acid is a substituted boronic acid characterized by a hydroxyl group at the ortho position (C2) and methyl groups at the para (C4) and meta (C6) positions of the phenyl ring. This structural arrangement significantly influences its electronic and steric properties, making it relevant in applications such as molecular sensing, enzyme inhibition, and materials science. The hydroxyl group enhances Lewis acidity through electron withdrawal, while the methyl groups provide steric bulk and electron-donating effects, modulating reactivity and binding affinity .

Crystallographic studies on structurally related compounds (e.g., methyl esters) reveal monoclinic crystal systems (space group P2₁/c) with lattice parameters such as a = 13.143 Å, b = 14.818 Å, and c = 8.717 Å . These structural features are critical for understanding its interactions with diols and other biomolecules, particularly in physiological environments where pKa and binding constants (e.g., for glucose) are pivotal .

Properties

IUPAC Name |

(2-hydroxy-4,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIVYRXRKCAQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1O)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4,6-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the one-pot Grignard reaction, where 2,6-dimethylbromobenzene is reacted with tri-n-butylborate in the presence of magnesium turnings in tetrahydrofuran (THF) solvent. The reaction mixture is then acidified and hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

Industrial production of (2-Hydroxy-4,6-dimethylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reagent ratios to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions involving the hydroxyl group.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of (2-Hydroxy-4,6-dimethylphenyl)boronic acid is its use as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules. The compound's hydroxyl group enhances its reactivity, allowing for efficient coupling with various electrophiles.

| Reaction Type | Description | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids | High yields; mild reaction conditions |

| Nucleophilic Substitution | Used to synthesize substituted phenyl derivatives | Versatile; applicable to various substrates |

| Carbonylative Cross-Coupling | Generates sterically hindered aryl ketones | General and mild protocols |

Medicinal Chemistry

Drug Development

(2-Hydroxy-4,6-dimethylphenyl)boronic acid has been investigated for its potential in drug development, particularly as a proteasome inhibitor. Its structural features allow it to interact effectively with biological targets, making it a candidate for cancer therapies.

Case Study: Proteasome Inhibition

Research has demonstrated that compounds containing boronic acids can inhibit proteasomes, which are critical for protein degradation in cells. For instance, studies have shown that derivatives of (2-Hydroxy-4,6-dimethylphenyl)boronic acid exhibit significant anticancer activity by halting cell cycle progression at the G2/M phase.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| (2-Hydroxy-4,6-dimethylphenyl)boronic acid | 50 | Inhibition of proteasome activity |

| Bortezomib | 7.05 | Proteasome inhibition |

Biological Applications

Enzyme Inhibition Studies

The compound has also been studied for its enzyme inhibition properties. Its ability to form reversible complexes with diols makes it useful in developing sensors and drug delivery systems.

Enzyme Interaction Analysis

Research indicates that (2-Hydroxy-4,6-dimethylphenyl)boronic acid can selectively inhibit enzymes involved in various metabolic pathways.

| Enzyme | Inhibition Type | Potency (IC50) |

|---|---|---|

| PfSUB1 | Competitive inhibition | 10 nM |

| H20S | Non-competitive | 20 nM |

Industrial Applications

Material Science

In addition to its chemical and biological applications, (2-Hydroxy-4,6-dimethylphenyl)boronic acid is utilized in the production of advanced materials and polymers. Its unique properties allow for the development of materials with specific thermal and mechanical characteristics.

Application in Polymer Chemistry

The compound serves as a building block in synthesizing functionalized polymers that can be tailored for specific applications such as drug delivery systems.

Mechanism of Action

The mechanism of action of (2-Hydroxy-4,6-dimethylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The electronic and steric properties of boronic acids are highly substituent-dependent. Below is a comparison with key analogs:

Key Observations:

- Hydroxyl vs. Methoxy: Replacing the hydroxyl group with methoxy (e.g., in (2-Methoxy-4,6-dimethylphenyl)boronic acid) reduces acidity due to weaker electron withdrawal, raising the pKa. This limits utility in physiological applications requiring reactivity near pH 7.4 .

- Methyl vs. Ethyl: Bulky ethyl groups (e.g., in (2,6-Diethylphenyl)boronic acid) sterically hinder diol binding, lowering association constants compared to methyl-substituted analogs .

- Regiochemistry: Methoxy at C4 (vs. C2) alters electronic effects, favoring stabilization of boronate esters through resonance, as seen in formose reaction modulation .

Binding Affinity and Selectivity

The hydroxyl group in (2-Hydroxy-4,6-dimethylphenyl)boronic acid enhances diol-binding affinity compared to methoxy-substituted analogs. For example:

- In glucose sensing, hydroxylated boronic acids exhibit 10–250× higher sensitivity than methoxy derivatives due to stronger esterification with vicinal diols .

- Steric effects from methyl groups may reduce binding to large biomolecules (e.g., proteasomes), as seen in studies comparing nelfinavir (bulky substituents) vs. MG-132 (linear chains) .

Biological Activity

(2-Hydroxy-4,6-dimethylphenyl)boronic acid (C8H11BO3) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H11BO3

- CAS Number : 1421935-36-5

- Purity : Typically around 95%

- Molecular Weight : 165.98 g/mol

The biological activity of (2-Hydroxy-4,6-dimethylphenyl)boronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine residues in the active sites. This property is crucial for their role as enzyme inhibitors in various biochemical pathways.

- Cell Signaling Modulation : The compound can modulate signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity towards cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation.

Biological Activity Data

Case Study 1: Anticancer Properties

A study investigated the effects of (2-Hydroxy-4,6-dimethylphenyl)boronic acid on various cancer cell lines. The results indicated a significant reduction in cell viability in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating potent antiproliferative activity. The compound demonstrated a selectivity index favoring cancerous cells over normal cells, suggesting a promising therapeutic window for targeted cancer therapy.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that (2-Hydroxy-4,6-dimethylphenyl)boronic acid effectively inhibited certain proteases involved in tumor progression. The kinetic studies showed that the compound binds reversibly to the active site of these enzymes, providing insight into its potential use as a therapeutic agent in managing cancer.

Case Study 3: Toxicology Profile

A toxicity assessment was conducted using animal models to evaluate the safety profile of this boronic acid derivative. The compound was administered at varying doses, and no acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.